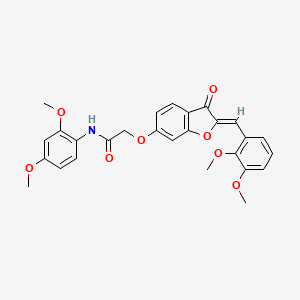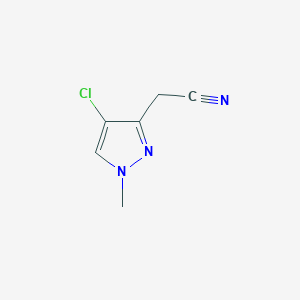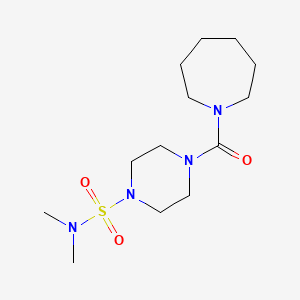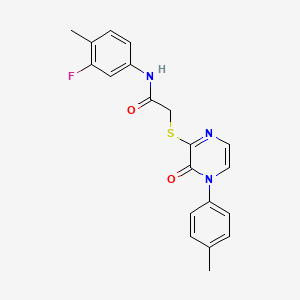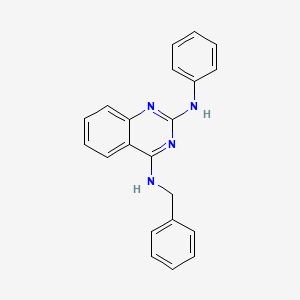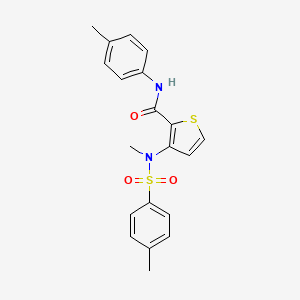
3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, and the introduction of the sulfonyl and trifluoromethoxy groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring provides a rigid, three-dimensional structure, while the sulfonyl and trifluoromethoxy groups may influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The azetidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The sulfonyl and trifluoromethoxy groups could also participate in reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the azetidine ring, the sulfonyl groups, and the trifluoromethoxy group would all contribute to these properties .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Cyclization Methods
- Azetidine Synthesis : A study by Fritz et al. (2012) describes an efficient synthesis of azetidines using arylglycine derivatives, which could potentially include compounds similar to the one , highlighting a broad scope for the synthesis of azetidine derivatives Sven P. Fritz et al., 2012.
Medicinal Chemistry Applications
- Antibacterial and Antimicrobial Activity : Parvez et al. (2010) and Darwish et al. (2014) have explored the antibacterial potential of monocyclic β-lactams and synthesized heterocyclic compounds incorporating sulfamoyl moiety, respectively. These studies suggest that azetidine derivatives, due to their structural features, could be explored for their antibacterial and antimicrobial efficacy Ali Parvez et al., 2010; E. Darwish et al., 2014.
Organic and Medicinal Chemistry Synthesis
- Cyclooxygenase-2 Inhibitors : Research by Swarbrick et al. (2009) and Black et al. (1999) on novel series of cyclooxygenase-2 inhibitors involves the use of sulfonyl and trifluoromethyl groups, indicating the relevance of such chemical groups in the development of potential therapeutic agents M. Swarbrick et al., 2009; W. Black et al., 1999.
Advanced Organic Synthesis Techniques
- Multicomponent Reactions : Xu et al. (2007) demonstrated a copper-catalyzed multicomponent reaction involving terminal alkynes, sulfonyl azides, and carbodiimides to synthesize 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. This study showcases the utility of complex azetidine derivatives in synthetic organic chemistry Xiaoliang Xu et al., 2007.
Safety And Hazards
Zukünftige Richtungen
The future research directions for this compound could include studying its synthesis, reactions, and potential applications. This could involve developing new synthetic routes, investigating its reactivity under different conditions, and exploring its use in various fields such as medicine or materials science .
Eigenschaften
IUPAC Name |
3-cyclohexylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO5S2/c17-16(18,19)25-12-6-8-14(9-7-12)27(23,24)20-10-15(11-20)26(21,22)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHAVBNNVUJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,2,4-Thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2564226.png)
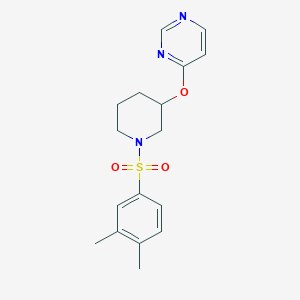
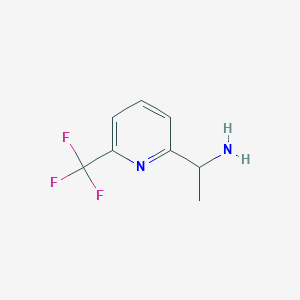
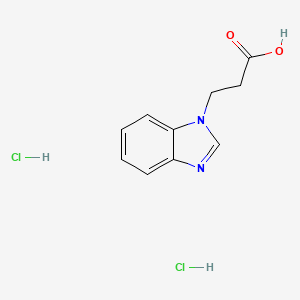
![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)
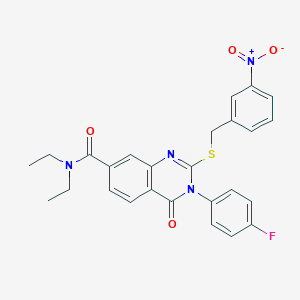
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2564236.png)
